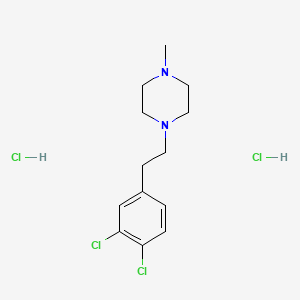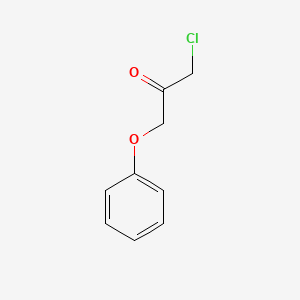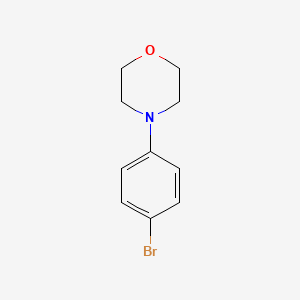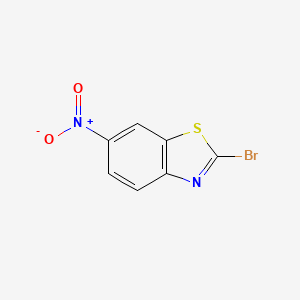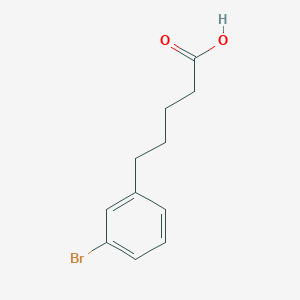
5-(3-bromophenyl)pentanoic Acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the addition of bromine to precursor molecules. For example, 2(S,R),3(R,S)-2,3-dibromo-3-methyl-5-phenyl-2-pentanoic acid is synthesized by adding bromine to (E)-3-methyl-5-phenyl-2-pentenoic acid in chloroform, yielding the product as yellow plates after evaporation . Similarly, 2,3-dibromo-2-methyl-5-phenylpentanoic acid is produced by bromination of (E)-2-methyl-5-phenyl-2-pentenoic acid . These methods could potentially be adapted for the synthesis of 5-(3-bromophenyl)pentanoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the presence of a bromine atom attached to an aromatic ring, which significantly influences the chemical behavior of the molecule. For instance, the presence of bromine can enhance the lipophilicity and steric demand of a molecule, as seen in the case of 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, which is used as an organocatalyst . The molecular structure of 5-(3-bromophenyl)pentanoic acid would similarly include a bromine atom on the aromatic ring, affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions. The papers describe reactions such as Conia-ene carbocyclization catalyzed by organoboron compounds , and the synthesis of azoderivatives from pentane-2,4-dione and aryldiazonium salts . These reactions showcase the versatility of brominated compounds in organic synthesis. The reactivity of 5-(3-bromophenyl)pentanoic acid would likely be influenced by the bromine substituent, which could activate the aromatic ring towards further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the introduction of bromine can increase the molecular weight and change the solubility profile of the compound. The papers discuss the synthesis of benzyl diisopropyl 5-phosphonopentanoate from 5-bromopentanoic acid, highlighting the role of bromine in synthetic pathways . The properties of 5-(3-bromophenyl)pentanoic acid, such as melting point, solubility, and stability, would be expected to be similar to those of other brominated aromatic compounds, although specific studies would be needed to confirm these characteristics.
Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
-
Drug Delivery and Biomedical Research
-
Phthalocyanine Synthesis
-
Production of Plasticizers and Polymers
-
Organic Synthesis
- Application : “5-(3-Bromophenyl)pentanoic Acid” is a chemical compound that can be used in various organic syntheses .
- Results : The outcomes of these syntheses would vary depending on the specific reactions being performed. In general, the use of this compound as a reagent would enable the synthesis of a wide range of other compounds .
-
Pharmaceutical Research
- Application : Compounds similar to “5-(3-bromophenyl)pentanoic Acid”, such as “3-(3-Bromophenyl)propionic acid”, have been used in pharmaceutical research .
- Results : The outcomes of these applications would depend on the specific experiments. In general, the use of these compounds could contribute to advances in pharmaceutical research .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXZWOVJAKICNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470516 | |
| Record name | 5-(3-bromophenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromophenyl)pentanoic Acid | |
CAS RN |
857480-35-4 | |
| Record name | 5-(3-bromophenyl)pentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Bromophenyl)pentanoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

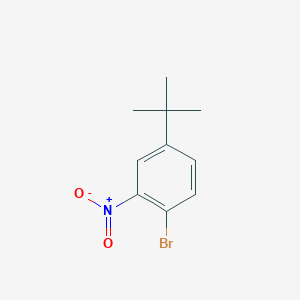
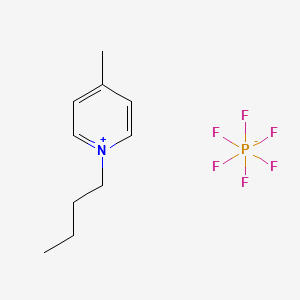
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
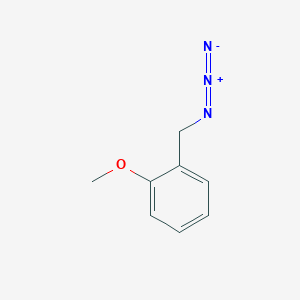

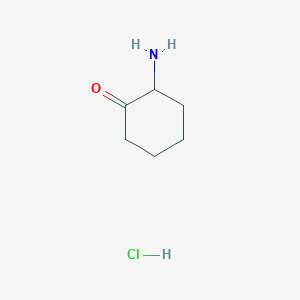
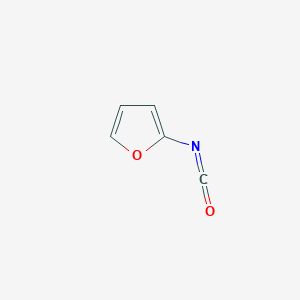
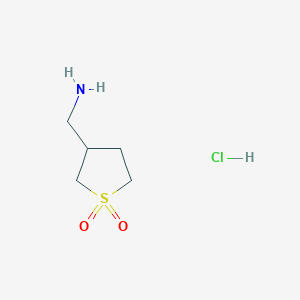

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)
